Sodium 4-hydroxybenzoate (CAS 114-63-6) is the sodium salt of 4-hydroxybenzoic acid. It is a highly water-soluble, bifunctional aromatic compound featuring both a reactive phenolic hydroxyl group and a carboxylate moiety [1]. In industrial procurement, it is primarily sourced as a pre-deprotonated nucleophilic intermediate for the synthesis of paraben esters, a key monomer precursor for high-performance liquid crystal polymers (LCPs), and a highly soluble preservative for aqueous formulations [2]. Its primary value proposition lies in its ability to bypass the poor aqueous solubility and requisite in-situ deprotonation steps associated with its free acid counterpart, streamlining both chemical synthesis and liquid formulation workflows [1].
Freely water-soluble sodium salt enables co-solvent-free incorporation; supports water-based preservative systems and research matrices.
Reported preservation across pH 4–8, extending into near-neutral range where benzoate/sorbate fail; fits low-acid beverage and neutral cosmetic research.
Produces single predominant isomer (3,4-DHBA), reducing analytical ambiguity vs. salicylate; validated in vivo microdialysis and serum models.
Substituting Sodium 4-hydroxybenzoate with the free 4-hydroxybenzoic acid or generic benzoates introduces significant process friction. The free acid has a low aqueous solubility of approximately 5 g/L at 25 °C, necessitating the use of volatile organic solvents (VOCs) or elevated temperatures for formulation and reaction[1]. In synthetic workflows such as esterification or alkylation, using the free acid requires the stoichiometric addition of strong bases, which can trigger unwanted side reactions (e.g., competing O-alkylation versus C-alkylation) and complicate phase-transfer catalysis [2]. Furthermore, substituting with standard sodium benzoate deprives the system of the para-hydroxyl group essential for downstream condensation into liquid crystal polymers (LCPs) or cross-linking applications.
Salt form vs. free ester (methylparaben): solubility gap precludes direct swap in fully aqueous formulations; co-solvent-free workflows may be lost.
pH range mismatch: sodium benzoate/potassium sorbate lose efficacy above pH 5.5, making them unreliable substitutes for near-neutral products or low-acid research formulations.
Radical trapping profile: salicylate produces multiple DHBA isomers with endogenous background, which may shift analytical interpretation; single-isomer advantage may not transfer.
Sodium 4-hydroxybenzoate exhibits exceptional water solubility, allowing for the preparation of highly concentrated aqueous solutions without the need for organic co-solvents. In contrast, the free 4-hydroxybenzoic acid is severely limited by its low solubility in water, creating bottlenecks in aqueous-phase synthesis and liquid masterbatch production [1].
| Evidence Dimension | Aqueous solubility at 25 °C |
| Target Compound Data | >50 g/L (freely soluble, clear solutions) |
| Comparator Or Baseline | ~5 g/L (4-Hydroxybenzoic acid) |
| Quantified Difference | >10-fold increase in minimum aqueous solubility |
| Conditions | Standard aqueous conditions at 25 °C |
Enables the formulation of concentrated liquid masterbatches and facilitates green-chemistry aqueous-phase reactions without volatile organic solvents.
In ultrasound-assisted solid-liquid phase-transfer catalysis (U-SLPTC) for esterification (e.g., reacting with benzyl bromide), Sodium 4-hydroxybenzoate acts as a direct, pre-formed nucleophile. Studies utilizing dual-site phase-transfer catalysts demonstrate that the sodium salt achieves rapid, high-yield conversion without requiring in-situ base addition, which is mandatory when starting from the free acid [1].
| Evidence Dimension | Esterification yield in U-SLPTC |
| Target Compound Data | 84.3% yield in 30 minutes (using pre-formed sodium salt) |
| Comparator Or Baseline | Free 4-hydroxybenzoic acid (requires added base, prone to biphasic partitioning issues) |
| Quantified Difference | Elimination of base-addition step and associated side reactions |
| Conditions | Ultrasound-assisted solid-liquid phase-transfer catalysis with BTBAMBC dual-site catalyst at 60 °C |
Streamlines the industrial synthesis of parabens and complex ethers by reducing reagent count, minimizing side reactions, and accelerating reaction kinetics.
The para-hydroxyl group in Sodium 4-hydroxybenzoate influences its thermodynamic binding profile with divalent cations like calcium. Compared to its structural isomers, the 4-hydroxybenzoate anion exhibits a highly exothermic complexation enthalpy, making it distinctively stable in specific metal-coordinated matrices [1].
| Evidence Dimension | Enthalpy of complex formation (ΔH°) with Calcium (Ca2+) |
| Target Compound Data | -51 kJ/mol (Sodium 4-hydroxybenzoate) |
| Comparator Or Baseline | -39 kJ/mol (Sodium 3-hydroxybenzoate) |
| Quantified Difference | 12 kJ/mol more exothermic binding |
| Conditions | 1:1 complex formation in water at ionic strength 0.16 (NaCl) |
Critical for designing stable, metal-coordinated biostimulants or specialized agricultural formulations where controlled release of the organic ligand is required.
Where this compound is the right choice for synthesizing high-performance LCP monomers. Its pre-deprotonated state facilitates the efficient condensation reactions required to manufacture LCPs used in electronics, automotive parts, and 5G communication materials [1].
Where this compound is the right choice for manufacturing specialty paraben esters (e.g., benzylparaben) via phase-transfer catalysis. It eliminates the need for organic solvents and strong bases, directly serving as a highly reactive nucleophile [2].
Where this compound is the right choice for liquid industrial or cosmetic formulations requiring a broad-spectrum antimicrobial agent without the severe solubility bottlenecks of standard methylparaben or free 4-hydroxybenzoic acid [1].
Irritant